molecular formula C8H12 B13796869 1,2-Divinylcyclobutane CAS No. 2422-85-7

1,2-Divinylcyclobutane

Cat. No.: B13796869
CAS No.: 2422-85-7
M. Wt: 108.18 g/mol
InChI Key: UHHCYAAVGADGGP-UHFFFAOYSA-N
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Description

1,2-Divinylcyclobutane is an organic compound with the molecular formula C8H12. It is a cyclobutane derivative where two vinyl groups are attached to adjacent carbon atoms in the cyclobutane ring.

Preparation Methods

1,2-Divinylcyclobutane can be synthesized through several methods. One common synthetic route involves the photochemical dimerization of 1,3-butadiene in the presence of a photosensitizer such as Michler’s ketone. The reaction is carried out under ultraviolet irradiation, leading to the formation of both cis- and trans-isomers of this compound . The reaction conditions typically involve low temperatures and controlled irradiation to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced photochemical equipment allows for efficient and consistent production of the compound .

Chemical Reactions Analysis

1,2-Divinylcyclobutane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and halogen sources under controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include diols, carbonyl compounds, and halogenated derivatives .

Scientific Research Applications

1,2-Divinylcyclobutane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-Divinylcyclobutane exerts its effects involves its ability to undergo various chemical transformations. The vinyl groups provide sites for reactions such as polymerization, cross-linking, and functionalization. These reactions can lead to the formation of complex molecular structures with specific properties and functions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

1,2-Divinylcyclobutane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual vinyl groups, which provide additional reactivity and versatility in chemical synthesis and applications.

Properties

CAS No.

2422-85-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,2-bis(ethenyl)cyclobutane

InChI

InChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

UHHCYAAVGADGGP-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC1C=C

Origin of Product

United States

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